molecular formula C8H2BrClF3NS B13915666 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate

2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B13915666
M. Wt: 316.53 g/mol
InChI Key: OSCCSYKVUFMXBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group

Chemical Reactions Analysis

2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form thiourea derivatives and other products . The molecular targets and pathways involved are primarily related to its use as a chemical reagent rather than a biological agent.

Comparison with Similar Compounds

2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate can be compared with other halogenated isothiocyanates:

These comparisons highlight the unique reactivity and applications of this compound in scientific research.

Properties

Molecular Formula

C8H2BrClF3NS

Molecular Weight

316.53 g/mol

IUPAC Name

1-bromo-5-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H2BrClF3NS/c9-6-2-4(10)1-5(8(11,12)13)7(6)14-3-15/h1-2H

InChI Key

OSCCSYKVUFMXBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)Cl

Origin of Product

United States

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